molecular formula C25H28O4 B14852407 2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol

Cat. No.: B14852407
M. Wt: 392.5 g/mol
InChI Key: JJJOOKQRYNKWSL-CAOOACKPSA-N
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Description

Mulberrofuran A is a naturally occurring compound found in the Morus genus, commonly known as mulberry. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. Mulberrofuran A has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mulberrofuran A typically involves the extraction from mulberry plants. The process begins with the collection of mulberry roots, which are then dried and ground into a fine powder. The powdered roots are subjected to solvent extraction using solvents such as ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate Mulberrofuran A.

Industrial Production Methods

Industrial production of Mulberrofuran A follows a similar extraction process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound. The scalability of the extraction process allows for the production of Mulberrofuran A in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Mulberrofuran A undergoes various chemical reactions, including:

    Oxidation: Mulberrofuran A can be oxidized to form quinones, which are compounds with potential biological activities.

    Reduction: Reduction reactions can convert Mulberrofuran A into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the Mulberrofuran A molecule, potentially enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted Mulberrofuran A compounds, each with unique biological properties.

Scientific Research Applications

Mechanism of Action

Mulberrofuran A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Mulberrofuran A is structurally similar to other flavonoids found in mulberry plants, such as Mulberrofuran G and Mulberrofuran K. it is unique in its specific biological activities and potency:

Mulberrofuran A stands out due to its broad spectrum of biological activities, making it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol

InChI

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-9-18-12-21(22(27)15-23(18)28-4)25-13-19-10-11-20(26)14-24(19)29-25/h6,8,10-15,26-27H,5,7,9H2,1-4H3/b17-8+

InChI Key

JJJOOKQRYNKWSL-CAOOACKPSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Origin of Product

United States

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